Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Catalog No.
S14445113
CAS No.
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-c...

Product Name

Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

IUPAC Name

tert-butyl (1S,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1

InChI Key

JIIFXMDXOJFVMW-IUCAKERBSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CC2

Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic organic compound characterized by its unique structure that includes two nitrogen atoms within a bicyclic framework. The molecular formula for this compound is C₁₁H₂₀N₂O₂, and it has a molecular weight of 212.29 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its distinctive chemical properties and potential applications.

  • Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can also undergo reduction reactions with reducing agents such as sodium borohydride or lithium aluminum hydride .

This compound exhibits biological activity primarily through its interaction with specific receptors. Notably, it has been studied as a modulator of glucagon-like peptide-1 (GLP-1) receptors, which are crucial in regulating insulin secretion and glucose metabolism. This activity suggests potential therapeutic applications in managing metabolic disorders such as type 2 diabetes . Additionally, its unique structure allows it to act as a ligand in receptor binding studies, making it valuable for pharmacological research.

The synthesis of tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the following methods:

  • Cyclization Reactions: A common synthetic route includes the cyclization of appropriate precursors, such as diamines with dihalides, under controlled conditions.
  • Use of Solvents: Solvents like ethanol or methanol are often employed to facilitate the reaction.
  • Purification Techniques: Post-synthesis purification methods may involve recrystallization or chromatography to achieve high purity levels .

Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate has several notable applications:

  • Catalysis: It is utilized as a catalyst in various organic reactions including the Baylis-Hillman reaction and Michael addition due to its ability to facilitate these processes efficiently.
  • Pharmaceutical Development: Its role as a GLP-1 receptor modulator positions it as a candidate for developing treatments for metabolic diseases.
  • Material Science: The compound is also explored in the production of advanced materials due to its catalytic properties in polymerization reactions .

Research into interaction studies has revealed that tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can effectively modulate receptor activity through specific binding mechanisms. This interaction is mediated by pathways that involve receptor activation and subsequent signaling events, which are critical for its biological effects . These studies are essential for understanding the pharmacodynamics and potential therapeutic applications of the compound.

Several compounds share structural similarities with tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate:

Compound NameStructure TypeUnique Features
1,4-Diazabicyclo[2.2.2]octane (DABCO)BicyclicCommonly used as a catalyst in organic synthesis
trans-2,5-Diazabicyclo[4.2.0]octane 2HClBicyclicKnown for its unique chemical properties
tert-butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylateSimilar bicyclic structureDifferent functional groups leading to distinct properties

Uniqueness: Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate stands out due to its specific structural arrangement and the presence of functional groups that impart distinct chemical reactivity and biological activity compared to other similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.152477885 g/mol

Monoisotopic Mass

212.152477885 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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